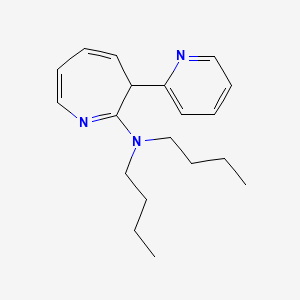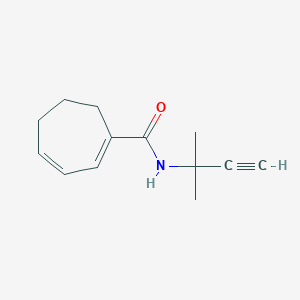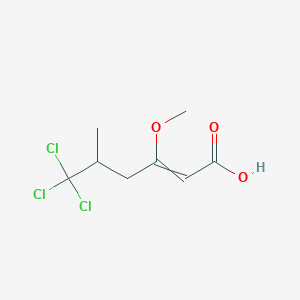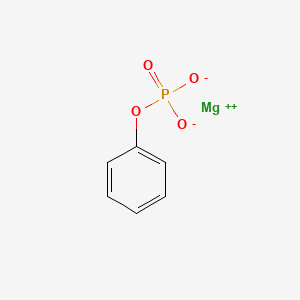
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a pyridine ring attached to the azepine structure, along with two butyl groups attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable dibutylamine derivative under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed:
Aplicaciones Científicas De Investigación
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine involves its interaction with specific molecular targets and pathways. The pyridine ring and azepine structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the amide linkage.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring structure.
Uniqueness: N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine is unique due to its azepine ring structure combined with the pyridine ring and dibutylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
62681-31-6 |
|---|---|
Fórmula molecular |
C19H27N3 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N,N-dibutyl-3-pyridin-2-yl-3H-azepin-2-amine |
InChI |
InChI=1S/C19H27N3/c1-3-5-15-22(16-6-4-2)19-17(11-7-9-14-21-19)18-12-8-10-13-20-18/h7-14,17H,3-6,15-16H2,1-2H3 |
Clave InChI |
HBCQZZKTBHRFOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=NC=CC=CC1C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)

![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)


![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)

![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)

![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)

